![molecular formula C22H22N6 B2798206 N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946217-39-6](/img/structure/B2798206.png)
N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound with the molecular formula C22H22N6 . It is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds . The N butanol at position 2 of roscovitine was replaced by an amino group or N-glycosyl at N5 of pyrazolopyrimidine .Molecular Structure Analysis
The molecular structure of “N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Scientific Research Applications
CDK2 Inhibitor
This compound is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Activity
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Cell Cycle Alteration
The compound has been found to significantly alter cell cycle progression, which could potentially lead to the induction of apoptosis within cancer cells .
Kinase Inhibitor
The pyrazolo[3,4-d]pyrimidine scaffold, which this compound is based on, is a privileged structure for the development of kinase inhibitors to treat a range of diseases, including cancer .
Drug Design
The compound’s structure allows it to mimic hinge region binding interactions in kinase active sites. This can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .
Pharmacokinetic Properties
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Future Directions
The future directions for “N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment . This could include more detailed studies on their synthesis, biological activity, and molecular modeling investigations .
Mechanism of Action
Target of Action
The primary target of N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory activity results in the disruption of the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine leads to a halt in the cell cycle, specifically at the G1/S transition .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
6-N-cyclopentyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-3-9-16(10-4-1)24-20-19-15-23-28(18-13-5-2-6-14-18)21(19)27-22(26-20)25-17-11-7-8-12-17/h1-6,9-10,13-15,17H,7-8,11-12H2,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDREVHFGOBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.